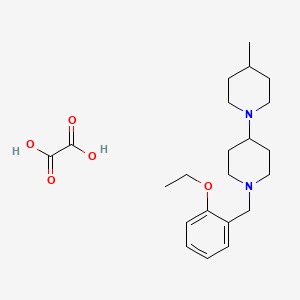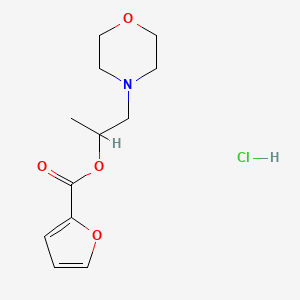
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate, also known as EBE, is a compound that has been widely used in scientific research for its unique properties. EBE is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research. In
Wirkmechanismus
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate works by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the brain and body. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of this compound to the transporters that normally reuptake dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and duration of exposure. This compound has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased feelings of pleasure and reward. This compound has also been shown to have analgesic properties, meaning it can reduce pain. Additionally, this compound has been shown to have potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it ideal for use in experiments. This compound has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, there are also limitations to using this compound in lab experiments. This compound can be toxic at high doses, so researchers must be careful when handling and administering it. Additionally, the effects of this compound can be complex and dependent on a variety of factors, so researchers must carefully control for these variables in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate. One area of interest is the potential use of this compound as a treatment for neurological disorders such as depression and addiction. This compound's ability to increase dopamine and serotonin levels in the brain could make it a valuable tool in the treatment of these disorders. Additionally, this compound's potential anti-inflammatory effects could make it a useful tool in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the potential applications of this compound in these areas.
Wissenschaftliche Forschungsanwendungen
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate has been used extensively in scientific research as a tool to study the central nervous system. Specifically, this compound has been used to study the dopamine and serotonin systems in the brain. This compound has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This property has made this compound a valuable tool in the study of addiction, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.C2H2O4/c1-3-23-20-7-5-4-6-18(20)16-21-12-10-19(11-13-21)22-14-8-17(2)9-15-22;3-1(4)2(5)6/h4-7,17,19H,3,8-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFRPQAYQLGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)

![4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967685.png)
![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)
![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)


![5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967722.png)